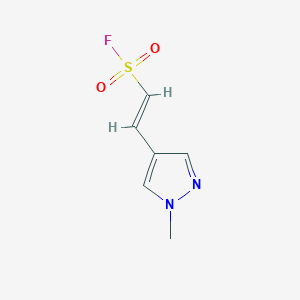

(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

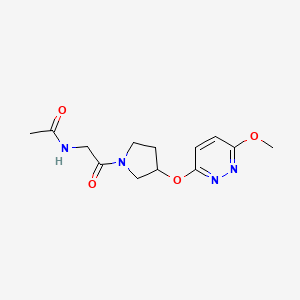

“(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 2225181-75-7 . It has a molecular weight of 190.2 and its IUPAC name is "this compound" .

Physical and Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Utility in Drug Discovery

(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride and related compounds have been utilized in the synthesis of structurally diverse heterocycles, demonstrating significant potential in drug discovery and material science. For instance, a class of fused δ-sultone heterocycles was synthesized via direct annulative SuFEx click chemistry, employing these compounds under mild conditions, leading to over 50 structurally diverse heterocycles. This methodology showcased the utility of such sulfonyl fluoride derivatives in constructing novel molecular frameworks attractive for drug discovery and development (Chen et al., 2017).

Functionalized Pyrazolyl Aliphatic Sulfonyl Fluorides

The development of functionalized pyrazolyl aliphatic sulfonyl fluorides through a copper-catalyzed cascade reaction highlighted their potential in medicinal chemistry. This transformation enabled the direct construction of pyrazole-containing aliphatic sulfonyl fluorides, offering a straightforward method with broad substrate applicability, high atom economy, and operational simplicity. These compounds are of great value in medicinal chemistry, emphasizing the versatility of this compound derivatives in synthesizing bioactive molecules (Yang et al., 2022).

Electrophilic Aromatic Substitution and Michael Addition

Further, the electrophilic properties of ethenesulfonyl fluoride (ESF) derivatives, including this compound, have been exploited in electrophilic aromatic substitutions and Michael addition reactions. ESF has been identified as one of the strongest Michael acceptors, explaining its excellent performance in reactions with various nucleophiles. This capability enhances its applicability in synthesizing compounds with potential pharmacological activities through selective reactions with electron-rich arenes (Chen, Mayer, & Mayr, 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

Propriétés

IUPAC Name |

(E)-2-(1-methylpyrazol-4-yl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h2-5H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHFXBZCOKYADH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2692190.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)

![[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2692194.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide](/img/structure/B2692202.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide](/img/structure/B2692206.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)